molecular formula C11H9BrO B8352619 7-Bromo-4-methyl-naphthalen-2-ol

7-Bromo-4-methyl-naphthalen-2-ol

Cat. No.: B8352619
M. Wt: 237.09 g/mol
InChI Key: VRKZGQCZVZNLEN-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-naphthalen-2-ol is a brominated naphthol derivative featuring a bromine atom at position 7 and a methyl group at position 4 of the naphthalene ring. Brominated naphthols are critical intermediates in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. The methyl substituent at position 4 likely influences steric and electronic properties, altering reactivity and intermolecular interactions compared to non-methylated analogs .

Properties

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

7-bromo-4-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9BrO/c1-7-4-10(13)6-8-5-9(12)2-3-11(7)8/h2-6,13H,1H3

InChI Key

VRKZGQCZVZNLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

6-Bromo-2-naphthol (CAS: 15231-91-1)
  • Structure : Bromine at position 6, hydroxyl at position 2.
  • Synthesis : Prepared via diazonium salt reduction (e.g., NaBH₄ in EtOH) .
  • Applications : Precursor for boronic acids (e.g., 6-Hydroxy-2-naphthaleneboronic acid) and fluorinated derivatives .
  • Comparison : The position of bromine (6 vs. 7) affects regioselectivity in cross-coupling reactions. For example, 6-Bromo-2-naphthol is used in Suzuki-Miyaura couplings to introduce aryl groups at position 6, whereas 7-bromo derivatives would target position 7 .
7-Bromo-2-naphthol Derivatives
  • 7-(4-Chlorophenyl)naphthalen-2-ol and 7-(p-Tolyl)naphthalen-2-ol : Synthesized via Pd-catalyzed Kumada coupling of 7-bromo-2-naphthol with aryl Grignard reagents. The methyl or chloro substituents on the aryl group influence electronic properties and steric bulk, affecting reaction yields and downstream applications .
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol
  • Structure: Bromine at position 6, hydroxyl at position 2, and a bulky amino-chlorophenyl substituent.
  • Crystal Structure : The naphthol ring is nearly planar, with Br deviating by 0.012 Å. The dihedral angle between naphthol and chlorophenyl rings is 76.59°, stabilized by O–H···N hydrogen bonds .
  • Comparison: The methyl group at position 4 in 7-Bromo-4-methyl-naphthalen-2-ol may introduce torsional strain or alter hydrogen-bonding patterns compared to the amino-chlorophenyl group in this compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR)
6-Bromo-2-naphthol 223.06 Not reported ¹H NMR (CDCl₃): δ 8.21 (s, 1H, OH), 7.72–7.15 (m, 6H)
This compound (Inferred) 251.09 ~160–170 (est.) Expected IR: ~3400 cm⁻¹ (O–H), 1250 cm⁻¹ (C–Br)
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol 392.66 Not reported ¹H NMR: δ 5.21 (s, 1H, OH), 4.02 (s, 2H, NH₂)

Notes:

  • The methyl group in this compound may lower solubility in polar solvents compared to non-methylated analogs.
  • Bromine position influences UV-Vis absorption; 7-bromo derivatives may exhibit redshifted λmax compared to 6-bromo isomers due to conjugation effects.

Crystallographic Insights

  • Crystal Packing: In 1-{(E)-[4-Bromo-2-(trifluoromethoxy)-phenyl]iminomethyl}naphthalen-2-ol, the monoclinic P2₁/c space group and unit cell parameters (a = 4.53 Å, b = 16.32 Å, c = 21.76 Å) suggest tight packing dominated by halogen interactions . For this compound, the methyl group may increase unit cell volume due to steric demands.
  • Hydrogen Bonding : Analogous compounds exhibit O–H···N or O–H···O bonds with lengths of 1.8–2.1 Å . The methyl group in this compound may weaken such interactions by distorting molecular planarity.

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